

Evaluating the Selectivity of MRS1845 for ORAI1: A Comparative Guide

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Compound of Interest		
Compound Name:	MRS1845	
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This guide provides a comprehensive evaluation of the selectivity of **MRS1845**, a known inhibitor of store-operated calcium (SOC) channels, with a primary focus on its activity towards the ORAI1 calcium channel. As the precise modulation of ion channels is critical for therapeutic development and mechanistic studies, this document outlines the current understanding of **MRS1845**'s selectivity, compares it with other ORAI1 modulators, and details the experimental protocols necessary for such evaluations.

Introduction to ORAI1 and Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium signaling in eukaryotic cells. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). Upon sensing low ER calcium levels, STIM proteins translocate to the plasma membrane where they bind to and activate ORAI channels, leading to a sustained influx of calcium into the cell. The ORAI family of proteins consists of three members: ORAI1, ORAI2, and ORAI3. ORAI1 is the best-characterized and primary pore-forming subunit of the highly calcium-selective release-activated calcium (CRAC) channel. This influx of calcium is crucial for a wide array of cellular functions, including gene expression, proliferation, and immune responses. Given its central role in cellular signaling, ORAI1 has emerged as a significant therapeutic target for various pathologies, including autoimmune diseases and some cancers.



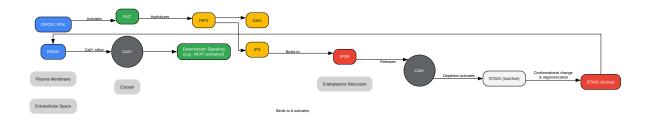
MRS1845: An ORAI1 Inhibitor

MRS1845 is recognized as a selective inhibitor of store-operated calcium (SOC) channels, with a reported half-maximal inhibitory concentration (IC50) of 1.7 μ M.[1][2][3] It is often cited as an ORAI1 inhibitor, implying its action on the CRAC channel. However, a detailed, publicly available, comparative analysis of its potency against the different ORAI isoforms (ORAI1, ORAI2, and ORAI3) and other potentially related ion channels, such as the Transient Receptor Potential Canonical (TRPC) channels, is not readily found in the current scientific literature. Such a selectivity profile is crucial for a thorough understanding of its cellular effects and for predicting potential off-target activities.

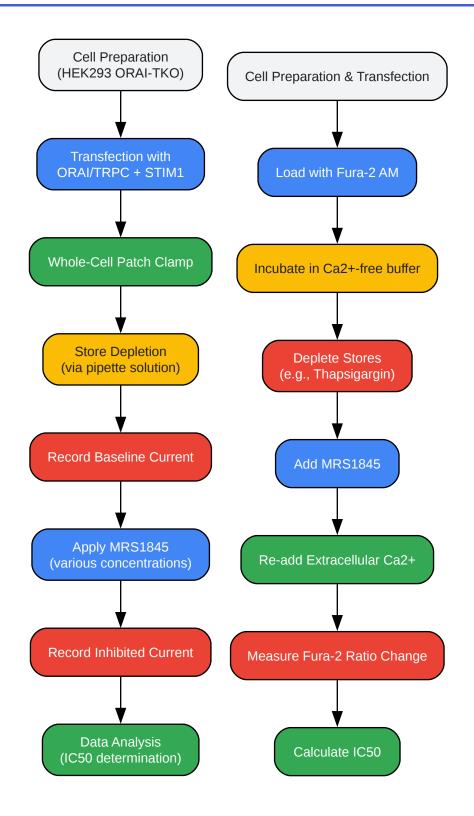
ORAI1 Signaling Pathway

The activation of ORAI1 is a well-orchestrated process central to cellular calcium homeostasis. The signaling cascade is initiated by the activation of cell surface receptors, leading to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the ER membrane, triggering the release of stored calcium. The subsequent decrease in ER calcium concentration is detected by STIM1, an ER-resident transmembrane protein. This causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly interacts with and activates ORAI1 channels, allowing for the influx of extracellular calcium.









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References

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